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Compound of Interest

Compound Name: A-966492

Cat. No.: B1684199 Get Quote

Introduction
A-966492 is a potent and novel inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes,

specifically targeting PARP-1 and PARP-2 with high efficacy (Kᵢ of 1 nM and 1.5 nM,

respectively)[1]. PARP enzymes are critical components of the DNA damage response (DDR)

pathway, primarily involved in the repair of DNA single-strand breaks (SSBs)[2][3][4]. By

inhibiting PARP, A-966492 prevents the repair of SSBs, which can lead to the formation of

more lethal double-strand breaks (DSBs) during DNA replication[3]. This mechanism is

particularly effective in cancer cells with pre-existing defects in homologous recombination (HR)

repair, such as those with BRCA1/2 mutations, leading to a synthetic lethal effect[2][3].

Preclinical studies have demonstrated that A-966492 possesses excellent pharmaceutical

properties, including oral bioavailability across multiple species and the ability to cross the

blood-brain barrier[1]. These characteristics make it a promising candidate for anticancer

therapy, both as a monotherapy and in combination with DNA-damaging agents like

temozolomide (TMZ)[1]. This document provides a detailed overview of the administration

routes and protocols for A-966492 in various preclinical models based on available data.

Mechanism of Action: PARP Inhibition
PARP-1 plays a crucial role in sensing DNA single-strand breaks. Upon detection of damage, it

catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins,

a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA

repair proteins to the site of damage, facilitating the repair process. PARP inhibitors like A-
966492 are nicotinamide analogues that compete with the substrate NAD+ for the catalytic
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domain of PARP, thereby blocking the synthesis of PAR chains and stalling the repair of

SSBs[2][5]. This inhibition not only prevents DNA repair but also "traps" the PARP enzyme on

the DNA, creating a cytotoxic lesion that obstructs DNA replication and leads to cell death,

especially in cancer cells with deficient double-strand break repair mechanisms[3][6].
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Start: In Vivo Study

1. Animal Acclimatization
(e.g., SCID Mice)

2. Tumor Implantation
(e.g., Subcutaneous MX-1 xenograft)

3. Tumor Growth & Randomization
(Group into Vehicle/Treatment arms)

5. Daily Administration
(e.g., Oral Gavage, 50 mg/kg)

4. A-966492 Formulation
(e.g., Suspension in PEG300/Tween80)

6. Monitoring
(Tumor Volume, Body Weight)

7. Study Endpoint
(e.g., Day 14)

Repeat Daily
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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